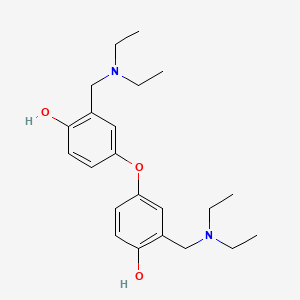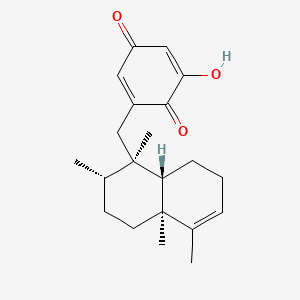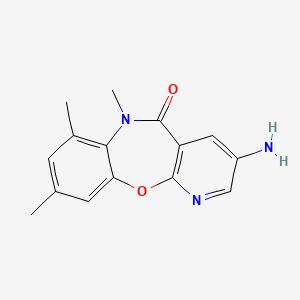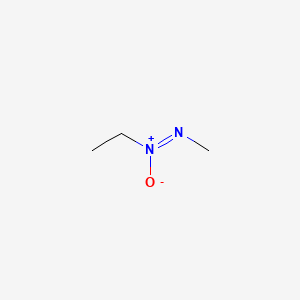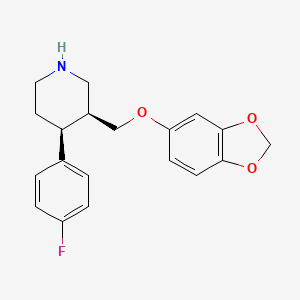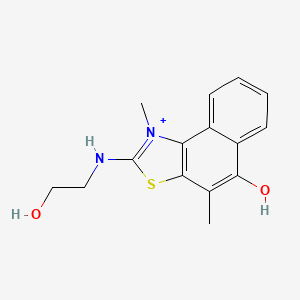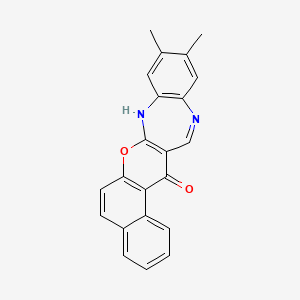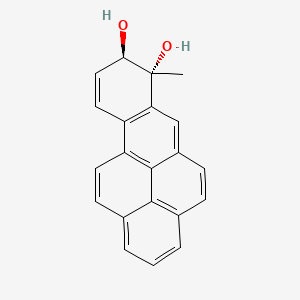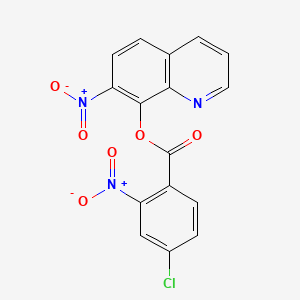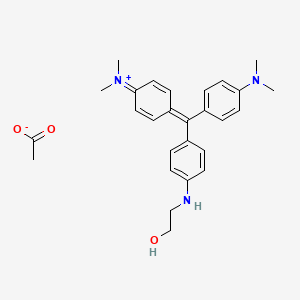![molecular formula C26H29N3O4 B12798630 1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane CAS No. 6968-78-1](/img/structure/B12798630.png)
1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 66261, also known as 1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane, is a chemical compound with the molecular formula C26H29N3O4. This compound is notable for its unique structure, which includes both methoxy and nitrophenyl groups. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 66261 typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl chloride with 4-nitrobenzylamine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then cyclized using a suitable cyclizing agent to form the diazinane ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of NSC 66261 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
NSC 66261 undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-aminobenzyl derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
NSC 66261 has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Used in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of NSC 66261 involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. For example, the nitrophenyl group can participate in redox reactions, influencing oxidative stress within cells. The methoxy groups can also modulate the compound’s solubility and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
NSC 66261 can be compared with other similar compounds, such as:
1,3-Bis[(4-methoxyphenyl)methyl]-2-phenyl-1,3-diazinane: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-chlorophenyl)-1,3-diazinane: Contains a chlorine atom instead of a nitro group, leading to variations in chemical behavior and biological activity.
The uniqueness of NSC 66261 lies in its combination of methoxy and nitrophenyl groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6968-78-1 |
|---|---|
分子式 |
C26H29N3O4 |
分子量 |
447.5 g/mol |
IUPAC名 |
1,3-bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane |
InChI |
InChI=1S/C26H29N3O4/c1-32-24-12-4-20(5-13-24)18-27-16-3-17-28(19-21-6-14-25(33-2)15-7-21)26(27)22-8-10-23(11-9-22)29(30)31/h4-15,26H,3,16-19H2,1-2H3 |
InChIキー |
JHJYKSSYLCJMGP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


